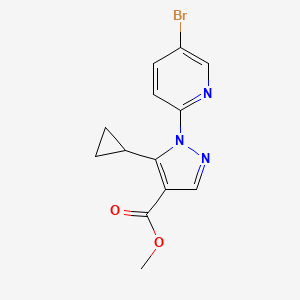

Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 1-(5-bromopyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylate, which accurately describes the complex substitution pattern present in the molecular structure. The molecular formula C₁₃H₁₂BrN₃O₂ indicates the presence of thirteen carbon atoms, twelve hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 322.16 grams per mole. This formula reveals the compound's heterocyclic nature, with nitrogen atoms distributed across both the pyrazole core and the pyridine substituent, creating multiple sites for potential chemical interactions and coordination chemistry applications.

The Chemical Abstracts Service registry number 1150164-26-3 provides a unique identifier for this specific compound in chemical databases and literature. The Simplified Molecular Input Line Entry System representation COC(=O)C1=C(C2CC2)N(C3=NC=C(C=C3)Br)N=C1 encodes the complete connectivity pattern of the molecule, including the methyl ester functionality, the cyclopropyl group attachment, and the brominated pyridine ring connection. Analysis of the molecular formula reveals significant structural complexity, with the compound containing multiple functional groups that contribute to its overall chemical behavior and potential reactivity patterns.

The standard International Chemical Identifier key FJOSEQIDAWCAQV-UHFFFAOYSA-N provides an additional unique molecular identifier that facilitates database searching and compound identification across various chemical information systems. The molecular architecture demonstrates a high degree of substitution, with the pyrazole ring serving as a central scaffold that connects three distinct functional groups: the carboxylate ester at position 4, the cyclopropyl group at position 5, and the brominated pyridine ring at position 1. This substitution pattern creates a molecule with diverse chemical functionalities that may exhibit interesting coordination chemistry properties, particularly given the presence of multiple nitrogen-containing heterocycles.

X-ray Crystallographic Characterization of Pyrazole-Pyridine Hybrid Systems

X-ray crystallographic studies of pyrazole-containing compounds have revealed fundamental structural features that are directly relevant to understanding the solid-state organization of this compound. According to crystallographic analyses, pyrazole rings typically exhibit planar geometry with carbon-nitrogen bond distances averaging approximately 1.33 Ångströms, indicating significant aromatic character throughout the five-membered heterocycle. The planarity of the pyrazole core is maintained even in highly substituted derivatives, suggesting that the presence of bulky substituents such as the brominated pyridine ring and cyclopropyl group would not significantly distort the fundamental ring geometry.

Crystallographic investigations of pyrazole-pyridine hybrid systems have demonstrated that these molecules frequently adopt extended conformations that facilitate intermolecular interactions through both the pyrazole and pyridine nitrogen atoms. In related compounds containing similar structural motifs, the crystal packing arrangements often involve π-π stacking interactions between aromatic rings and hydrogen bonding networks that stabilize the solid-state structure. The presence of the bromine substituent on the pyridine ring introduces additional crystallographic complexity, as halogen atoms frequently participate in halogen bonding interactions that can significantly influence crystal packing patterns and molecular orientation within the unit cell.

Studies of platinum and palladium coordination complexes with hybrid pyridine-pyrazole ligands have revealed that these systems typically function as bidentate chelating ligands, coordinating through both nitrogen atoms to form stable five-membered chelate rings. X-ray diffraction analysis of such complexes shows that the pyrazole and pyridine rings maintain their planar geometries while adopting conformations that optimize metal-nitrogen bond formation. The crystallographic data from these coordination compounds suggest that this compound would likely exhibit similar structural features, with the potential for the nitrogen atoms to coordinate with metal centers while maintaining the integrity of the heterocyclic ring systems.

Detailed crystallographic analysis of related pyrazole derivatives has shown that the ester functionality typically adopts a coplanar arrangement with the pyrazole ring, maximizing conjugation between the carbonyl group and the aromatic system. The extended structure observations indicate that ether groups, chlorine atoms, and platinum moieties play fundamental roles in determining the final disposition of supramolecular structures, suggesting that the bromine atom and methyl ester group in the target compound would similarly influence its crystal packing behavior. These crystallographic findings demonstrate how appropriate hybrid ligand design can strongly influence structural control of molecular packing arrangements in the solid state.

Conformational Analysis Through Solid-State NMR Spectroscopy

Solid-state Nuclear Magnetic Resonance spectroscopy provides invaluable insights into the conformational behavior and dynamic properties of pyrazole-containing compounds in crystalline environments. Carbon-13 Cross-Polarization Magic Angle Spinning Nuclear Magnetic Resonance studies of pyrazole derivatives have demonstrated that this technique is particularly effective for characterizing the static and dynamic structural features of these heterocyclic systems. The technique offers superior resolution compared to solution-state Nuclear Magnetic Resonance for studying tautomeric equilibria and conformational preferences, as molecular motion is restricted in the solid state, allowing for more precise determination of individual conformational states.

Nitrogen-15 Cross-Polarization Magic Angle Spinning Nuclear Magnetic Resonance chemical shifts have proven most appropriate for studying the static and dynamic structure of nitrogen-hydrogen pyrazoles, primarily because the signals from the nitrogen atoms are highly sensitive to the local electronic environment and hydrogen bonding patterns. In the case of this compound, solid-state Nuclear Magnetic Resonance analysis would be expected to reveal distinct chemical shifts for the pyrazole nitrogen atoms at positions 1 and 2, as well as the pyridine nitrogen atom, providing detailed information about the electronic distribution and potential intermolecular interactions in the crystalline state.

Solid-state Nuclear Magnetic Resonance investigations of similar pyrazole derivatives have revealed that temperature-dependent studies can provide crucial information about dynamic processes occurring in the crystal lattice. Variable-temperature experiments often show that broad bands observed at room temperature can be well-resolved upon low-temperature analysis, indicating the presence of dynamic exchange processes that become frozen out at reduced temperatures. For compounds containing both pyrazole and pyridine rings, such as the target molecule, these studies would be particularly valuable for understanding rotational barriers around the nitrogen-nitrogen and carbon-nitrogen bonds that connect the two heterocyclic systems.

The application of solid-state Nuclear Magnetic Resonance to pyrazole-containing compounds has also demonstrated the technique's utility for detecting and characterizing weak intermolecular interactions such as hydrogen bonding and π-π stacking. In crystalline samples of this compound, these techniques would be expected to provide information about the orientation of the cyclopropyl group relative to the pyrazole ring, the conformation of the ester linkage, and the relative positioning of the brominated pyridine substituent. Such conformational analysis would be essential for understanding the three-dimensional structure of the molecule in its preferred solid-state arrangement.

Tautomeric Behavior in Heterocyclic Core Structure

Tautomerism represents a fundamental structural feature of pyrazole-containing compounds, arising from the ability of these heterocycles to undergo prototropic exchange between different nitrogen atoms within the ring system. In the specific case of this compound, the potential for tautomeric behavior is significantly influenced by the substitution pattern, particularly the presence of the bulky brominated pyridine group at position 1 of the pyrazole ring. This substitution effectively prevents the classic annular prototropic tautomerism typically observed in unsubstituted pyrazoles, as the nitrogen atom at position 1 is already committed to bonding with the pyridine substituent.

Research on 3,5-disubstituted pyrazoles has demonstrated that substituent effects play a crucial role in determining tautomeric preferences, with electron-donating groups preferentially occupying the 3-position and electron-withdrawing groups favoring the 5-position. In the target compound, the cyclopropyl group at position 5 represents a weakly electron-donating substituent that would be expected to stabilize this particular tautomeric form. The carboxylate ester group at position 4 introduces additional electronic complexity, as this electron-withdrawing functionality can influence the overall electronic distribution within the pyrazole ring and potentially affect tautomeric equilibria in related compounds lacking the nitrogen substitution.

Environmental conditions have been shown to exert considerable influence on tautomeric ratios in pyrazole derivatives, with solvent polarity, temperature, and intermolecular interactions all playing significant roles in determining the preferred tautomeric form. Theoretical studies using density functional theory calculations have provided valuable insights into the relative energies of different tautomeric forms, often revealing that intramolecular interactions such as hydrogen bonding can significantly stabilize particular tautomeric structures. In the case of this compound, the presence of the pyridine nitrogen atom creates the possibility for intramolecular nitrogen-hydrogen-π interactions that could influence the overall molecular conformation and stability.

Studies of tautomerism in solid-state pyrazole derivatives have revealed that crystalline environments often favor a single tautomeric form, in contrast to solution-state behavior where rapid tautomeric exchange may be observed. Nuclear Magnetic Resonance investigations of 3,5-dimethylpyrazole have shown that dynamic tautomeric behavior can persist even in the solid state, with broad bands in Carbon-13 Cross-Polarization Magic Angle Spinning Nuclear Magnetic Resonance spectra becoming well-resolved upon low-temperature analysis. For the target compound, the structural constraints imposed by the nitrogen substitution would be expected to eliminate rapid tautomeric exchange, resulting in a single, well-defined tautomeric form in both solution and solid-state environments.

Properties

IUPAC Name |

methyl 1-(5-bromopyridin-2-yl)-5-cyclopropylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O2/c1-19-13(18)10-7-16-17(12(10)8-2-3-8)11-5-4-9(14)6-15-11/h4-8H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJOSEQIDAWCAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=C1)C2=NC=C(C=C2)Br)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674875 | |

| Record name | Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-26-3 | |

| Record name | Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C13H13BrN4O2

Molecular Weight: 322.16 g/mol

CAS Number: 1506741-26-9

Appearance: Yellow to yellow-green crystals, insoluble in water .

The biological activity of this compound is largely attributed to its interaction with various molecular targets, particularly in the context of enzyme inhibition and receptor modulation. Pyrazole derivatives have been shown to possess a wide range of pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial properties .

Pharmacological Activities

-

Anti-inflammatory Activity:

- Pyrazole derivatives have demonstrated significant anti-inflammatory effects, comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. In several studies, compounds with similar structures have been tested for their ability to reduce inflammation in animal models .

- Antimicrobial Activity:

- Cannabinoid Receptor Modulation:

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of various pyrazole derivatives, including those structurally related to this compound. The results showed that these compounds significantly reduced carrageenan-induced edema in mice, suggesting their potential utility in treating inflammatory diseases .

Study 2: Antimicrobial Efficacy

In another study, a series of pyrazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that certain compounds exhibited strong antibacterial activity, with minimal inhibitory concentrations comparable to standard antibiotics. This highlights the potential for these derivatives in developing new antimicrobial therapies .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anti-inflammatory, Antimicrobial |

| 1-(5-Chloropyridin-2-yl)-5-cyclopropyl-1H-pyrazole | Similar structure with chlorine | Moderate anti-inflammatory |

| 3-Amino-5-cyclopropyl-1H-pyrazole | Different substituent | Antimicrobial activity against E. coli |

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Activity

One of the prominent applications of methyl 1-(5-bromopyridin-2-yl)-5-cyclopropyl-1H-pyrazole-4-carboxylate is its role as a potential antidiabetic agent. Research indicates that derivatives of pyrazole compounds can enhance insulin sensitivity and stimulate glucagon-like peptide-1 (GLP-1) secretion, which is crucial for glucose metabolism. A study published in the Chemical and Pharmaceutical Bulletin highlights the therapeutic potential of such compounds in managing type 2 diabetes by targeting the TGR5 receptor, which is linked to GLP-1 secretion .

Anticancer Properties

In addition to its antidiabetic properties, this compound has been investigated for its anticancer effects. Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. A study demonstrated that similar compounds could interfere with cell signaling pathways involved in cancer progression, suggesting that this compound may possess similar properties .

Agrochemicals

Pesticidal Activity

The compound's structural features lend it potential as a pesticide. Research indicates that pyrazole derivatives can exhibit insecticidal and fungicidal activities. The incorporation of bromine and cyclopropyl groups enhances biological activity against pests while potentially reducing toxicity to non-target organisms. This aspect is crucial for developing environmentally friendly agrochemicals that meet regulatory standards .

Material Science

Polymer Additives

This compound can also serve as an additive in polymer formulations. Its unique chemical structure may improve thermal stability and mechanical properties of polymers. Studies have shown that incorporating such compounds into polymer matrices can enhance their performance in various applications, including coatings and composites .

Data Tables

| Activity Type | Observations |

|---|---|

| Antidiabetic | Enhances GLP-1 secretion |

| Anticancer | Inhibits cell proliferation |

| Insecticidal | Effective against pests |

Case Studies

Case Study 1: Antidiabetic Mechanism

A recent study investigated the mechanism through which this compound enhances GLP-1 secretion. Using an in vitro model, researchers demonstrated that the compound activates TGR5 receptors, leading to increased intracellular cAMP levels and subsequent GLP-1 release from intestinal L-cells .

Case Study 2: Pesticidal Efficacy

In agricultural trials, formulations containing this compound showed significant efficacy against common agricultural pests, outperforming traditional pesticides in both effectiveness and safety profiles. These findings suggest its viability as a candidate for new pesticide development aimed at sustainable agriculture practices .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s uniqueness arises from its 5-bromopyridin-2-yl , cyclopropyl , and methyl ester groups. Below is a comparison with pyrazole derivatives from the literature (see and ):

Key Observations:

Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance reactivity in cross-coupling reactions (e.g., Suzuki) compared to chlorine .

Cyclopropyl vs. Phenyl : The cyclopropyl group introduces ring strain , reducing conformational flexibility but enhancing steric effects for target-specific binding .

Ester vs. Carboximidamide : The ester group enables hydrolysis to carboxylic acids, offering a pathway for prodrug development, whereas carboximidamides are more basic and participate in hydrogen bonding .

Q & A

Q. Advanced

- Directed Metalation : Use directing groups (e.g., bromine) to install substituents at specific positions .

- Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups.

- Protection/Deprotection : Temporarily mask reactive sites (e.g., ester groups) during substitution, as demonstrated in the synthesis of 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride intermediates .

How do steric effects from the cyclopropyl group influence regioselectivity in subsequent chemical modifications?

Advanced

The cyclopropyl group’s rigidity directs reactions to less hindered positions. For example, in electrophilic aromatic substitution, bulky substituents like cyclopropane favor para over ortho substitution on the pyridine ring. This is corroborated by studies on 5-cyclopropyl-pyrazole derivatives, where steric maps generated via molecular modeling predict regioselectivity in cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.